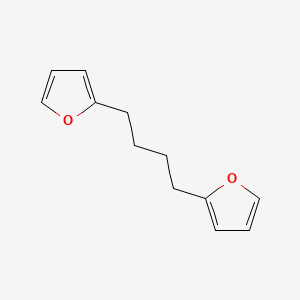
Furan, 2,2'-(1,4-butanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(furan-2-yl)butane is an organic compound featuring two furan rings attached to a butane backbone. Furans are a class of aromatic heterocycles known for their diverse pharmacological activities and utility in various chemical processes . The compound’s structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 1,4-Di(furan-2-yl)butane typically involves the cyclization of 1,4-diketones. One common method is the acid-catalyzed cyclization of 1,4-diones, using catalysts such as sulfuric acid, phosphorus (V) oxide, zinc chloride, or amberlyst 15 . Another approach involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol, catalyzed by silver salts . Industrial production methods often leverage these catalytic processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,4-Di(furan-2-yl)butane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the furan rings, leading to the formation of dihydrofuran derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like singlet oxygen, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include substituted furans and dihydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Di(furan-2-yl)butane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Di(furan-2-yl)butane and its derivatives often involves interactions with biological targets such as enzymes and receptors. For instance, some furan derivatives inhibit tubulin polymerization, disrupting cell division and inducing apoptosis in cancer cells . The molecular pathways involved include the activation of p53 and Bax proteins and the inhibition of Bcl-2, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
1,4-Di(furan-2-yl)butane can be compared with other furan derivatives such as:
2,5-Di(furan-2-yl)thiophene: This compound features a thiophene ring instead of a butane backbone, offering different electronic properties and reactivity.
2,5-Furandicarboxylic acid: Known for its use in producing bioplastics, this compound has carboxylic acid groups that provide unique chemical functionalities.
Furan-2-ylmethanol: This derivative has a hydroxymethyl group, making it useful in synthesizing various pharmaceuticals and agrochemicals.
The uniqueness of 1,4-Di(furan-2-yl)butane lies in its dual furan rings and butane backbone, which confer distinct reactivity and versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
57640-17-2 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-[4-(furan-2-yl)butyl]furan |
InChI |
InChI=1S/C12H14O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H,1-2,5-6H2 |
InChI-Schlüssel |
RHWMLZXMSHVPRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CCCCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





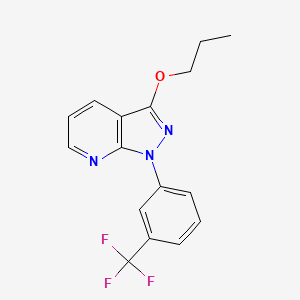
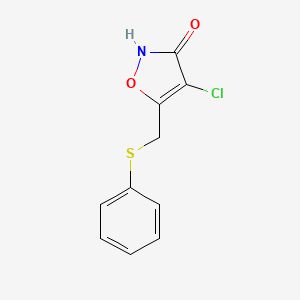
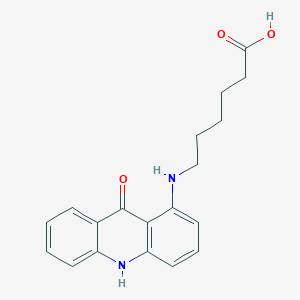
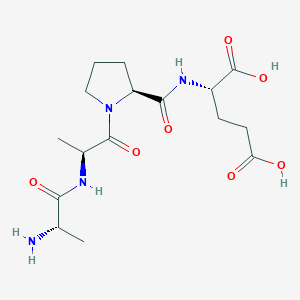
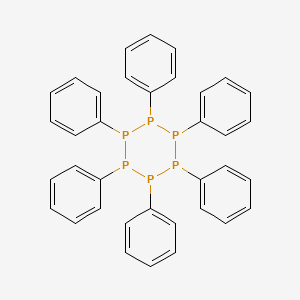
![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)
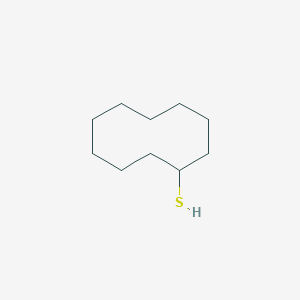
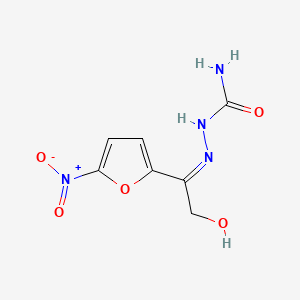
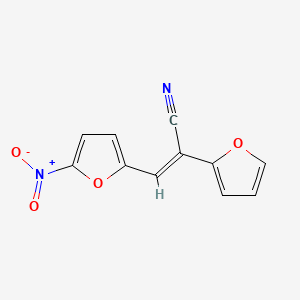
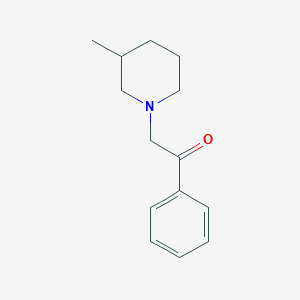
![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)
